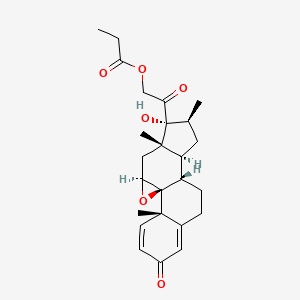

Betamethasone 9,11-Epoxide 21-Propionate

Description

Contextualization of Steroid Intermediates and Related Degradation Products

The synthesis of complex pharmaceutical steroids is a multi-step process that invariably generates a series of intermediate compounds. These intermediates are crucial for building the final molecular architecture. Corticosteroid 9,11β-epoxides are well-established key intermediates in the manufacturing of several important pharmaceutical compounds, including betamethasone (B1666872), dexamethasone (B1670325), and mometasone. researchgate.netacs.org Their formation and subsequent reaction are pivotal steps in achieving the desired final structure and potency of the drug.

Simultaneously, the chemical complexity and inherent reactivity of corticosteroids make them susceptible to degradation, forming various related substances or impurities. nih.govscirp.org These degradation products can arise during synthesis, formulation, or storage and are critical to monitor for quality control. synthinkchemicals.com Degradation can be induced by mechanisms such as oxidation, hydrolysis, or rearrangement. nih.govscirp.org For instance, the 20-keto-21-hydroxyl group common in many corticosteroids is a known site of chemical instability. nih.gov Betamethasone 9,11-Epoxide 21-Propionate is cataloged as a known impurity and intermediate, highlighting its dual role in the lifecycle of corticosteroid manufacturing. synthinkchemicals.compharmaffiliates.comnih.gov The European Pharmacopoeia and other regulatory bodies set strict limits on impurities, such as Betamethasone 17-propionate and Betamethasone 21-propionate, necessitating their careful analysis and control during production. google.com

Significance of Epoxide and Propionate (B1217596) Moieties in Corticosteroid Synthesis and Stability

The specific chemical features of this compound—the epoxide ring and the propionate ester—are fundamental to its chemical behavior.

The 9,11-epoxide group is a highly reactive three-membered ring containing an oxygen atom. nih.gov This strained ring is susceptible to ring-opening reactions by nucleophiles, a property that is exploited in organic synthesis to introduce other functional groups. nih.govmdpi.com In corticosteroid synthesis, the 9,11β-epoxide is typically formed from a precursor with a double bond between carbons 9 and 11. researchgate.netacs.org This epoxide is a critical intermediate because its regioselective opening is a key step to install the 9α-fluoro and 11β-hydroxyl groups characteristic of potent glucocorticoids like betamethasone. researchgate.net

The propionate moiety is an ester group attached at the 21-position of the steroid backbone. In corticosteroids, esterification at the 17 and/or 21 positions is a common strategy to modify the molecule's properties. nih.gov The propionate ester can influence the anti-inflammatory activity and the metabolic profile of the steroid. patsnap.com For instance, esterification can lead to more lipophilic compounds. It is known that the ester function can be hydrolyzed by enzymes in the body, which can be a mechanism for systemic deactivation, converting the active ester into a less active parent acid. nih.gov The stability of the ester linkage itself can be a factor in the degradation of the final drug product, with acyl migration between the C17 and C21 positions being a known phenomenon for some corticosteroids. researchgate.net

Overview of Research Trajectories for Complex Organic Compounds

The study of complex organic compounds like this compound relies on sophisticated research methodologies for their synthesis, identification, and characterization.

Synthesis and Methodology: Research in organic synthesis is constantly evolving to create more efficient and safer pathways for complex molecules. This includes the development of novel routes that avoid toxic reagents, such as replacing potassium cyanide in side-chain installation, and employing milder reaction conditions like microbial fermentation for specific steps like 1,2-dehydrogenation. researchgate.netresearchgate.net Modern synthetic organic chemistry also explores the use of non-traditional energy sources like light, electricity, and mechanical force to drive reactions. orgsynlab.com

Structural Elucidation and Analysis: The precise identification of intermediates and impurities is critical. A host of advanced analytical techniques are employed for this purpose. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and the more recent UltraPerformance Convergence Chromatography (UPC²) are essential for separating structurally similar steroids. google.comwaters.comwaters.com These are often coupled with Mass Spectrometry (MS) to provide detailed structural information and enable sensitive quantification. nih.govnih.gov Furthermore, computational chemistry and machine learning models are increasingly used to predict NMR spectra and assist in the definitive structural and stereochemical assignment of complex molecules, providing a powerful tool to verify or correct proposed structures. researchgate.netacs.org

Forced Degradation and Stability Studies: To understand potential impurities, researchers conduct forced degradation studies where the drug substance is exposed to harsh conditions (e.g., acid, base, light, heat, oxidation). synthinkchemicals.comnih.gov This helps to identify likely degradation products that may form during the product's shelf life, ensuring the development of stable formulations and robust analytical methods for quality control. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 205105-83-5 | pharmaffiliates.com |

| Molecular Formula | C₂₅H₃₂O₆ | pharmaffiliates.com |

| Molecular Weight | 428.52 g/mol | pharmaffiliates.com |

| Synonyms | (9β,11β,16β)-9,11-Epoxy-17-hydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; Beclomethasone (B1667900) 9,11-Epoxide 21-Propionate | pharmaffiliates.com |

| Category | Intermediate, Impurity, Fine Chemical | pharmaffiliates.com |

Table 2: Analytical Techniques in Steroid Research

| Technique | Principle | Application in Steroid Analysis |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Widely used for the separation, quantification, and purification of corticosteroids and their impurities. google.comuga.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Used for steroid analysis, often requiring derivatization to increase volatility. waters.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly selective and sensitive detection by tandem MS. | A primary technique for steroid analysis due to its speed, specificity, and ability to analyze multiple compounds at once without derivatization. nih.gov |

| UltraPerformance Convergence Chromatography (UPC²) | A chromatographic technique using compressed carbon dioxide as the primary mobile phase. | Offers rapid analysis times and reduced solvent consumption for separating structurally similar steroids. waters.comwaters.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Used for the structural elucidation of new compounds and the confirmation of intermediates. researchgate.netelsevier.com |

| Computational & Machine Learning Methods | Use of theoretical calculations and algorithms to predict properties (e.g., NMR shifts) and assign structures. | Assists in the reliable identification of the correct stereoisomers among multiple possibilities. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-5-21(28)30-13-19(27)24(29)14(2)10-18-17-7-6-15-11-16(26)8-9-22(15,3)25(17)20(31-25)12-23(18,24)4/h8-9,11,14,17-18,20,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNLZHWRYPLCSE-QYIVYLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747144 | |

| Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205105-83-5 | |

| Record name | Betamethasone 9,11-epoxide 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205105835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 9,11-EPOXIDE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V40RI2B7TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Betamethasone 9,11 Epoxide 21 Propionate

Regioselective Synthesis of the 9,11-Epoxide Scaffold

The 9,11β-epoxide moiety is a key structural feature and a pivotal intermediate in the synthesis of numerous pharmaceutically important corticosteroids, including derivatives of betamethasone (B1666872), dexamethasone (B1670325), and beclomethasone (B1667900). researchgate.netresearchgate.net Its construction is achieved through a sequence of reactions that begins with the introduction of a double bond at the 9,11-position of a steroid precursor, followed by a stereocontrolled epoxidation.

The creation of the Δ9,11 double bond is the foundational step for building the epoxide ring. This is typically accomplished through the dehydration of a precursor steroid containing a hydroxyl group at the C-11 position. The choice of reagent and substrate (11α- or 11β-hydroxy) dictates the reaction conditions and efficiency.

One highly effective industrial method involves the regioselective dehydration of an 11α-hydroxysteroid precursor. acs.orgresearchgate.net Treatment with phosphorus pentachloride (PCl₅) has been shown to produce the corresponding Δ9,11 triene in excellent yields, often exceeding 90%, with a high regioselectivity of 99:1 over the undesired Δ11,12 isomer. researchgate.net Other dehydrating agents such as phosphorus oxychloride (POCl₃) in pyridine can also be employed for this transformation. researchgate.net

For 11β-hydroxy steroids, dehydration to form the Δ9,11-ene can be achieved by treatment with reagents like phosphorus pentachloride or thionyl chloride. researchgate.net A combination of sulfur dioxide and various acid chlorides has also been reported as a facile system for the dehydration of 11β-hydroxy steroids. researchgate.net In some synthetic routes, the Δ9,11 double bond is introduced via the elimination of a 9α-functional group, such as a 9α-methyl carbonate, which is a key step in certain corticoid syntheses. researchgate.net

| Precursor | Reagent(s) | Product | Yield/Selectivity | Reference(s) |

| 11α-Hydroxysteroid | Phosphorus Pentachloride (PCl₅) | Δ9,11 Steroid | >90% Yield, 99:1 Regioselectivity | researchgate.net |

| 11β-Hydroxysteroid | Phosphorus Pentachloride or Thionyl Chloride | Δ9,11 Steroid | - | researchgate.net |

| 11β-Hydroxysteroid | Sulfur Dioxide and Acid Chlorides | Δ9,11 Steroid | Facile Dehydration | researchgate.net |

| 9α-Hydroxy Steroid Derivative | (via 9α-methyl carbonate) | Δ9,11 Steroid | Regiospecific Elimination | researchgate.net |

| 11β-Hydroxy Steroid | Hydrochloric Acid / Acetic Acid (reflux) | Δ9,11 Steroid | - | researchgate.net |

Following the successful formation of the Δ9,11 double bond, the next critical transformation is the introduction of the epoxide ring. For biological activity and as a precursor for further transformations (such as the introduction of a 9α-fluoro group), the epoxide must have a specific 9β,11β-configuration. This is achieved through carefully controlled, stereospecific reactions.

A widely implemented industrial process for creating the 9,11β-epoxide does not involve direct epoxidation of the olefin with a peroxyacid. Instead, it proceeds through a two-step sequence involving a halohydrin intermediate to ensure the correct stereochemistry.

Bromoformate Formation : The Δ9,11 steroid is treated with a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), in a solvent like dimethylformamide (DMF). acs.orgresearchgate.netgoogle.com This reaction, often catalyzed by perchloric acid (HClO₄), forms a 9α-bromo-11β-formate intermediate. acs.orggoogle.com

Epoxide Cyclization : The resulting bromoformate intermediate is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.orgresearchgate.netgoogle.com This promotes an intramolecular cyclization, where the 11β-oxygen attacks the C-9 position, displacing the 9α-bromide and forming the desired 9β,11β-epoxide ring. acs.orgresearchgate.net This reaction is typically performed at low temperatures, between -20°C and 10°C, in a mixed solvent system like methylene (B1212753) chloride and methanol (B129727) to minimize side reactions. google.com

| Step | Reagent(s) | Solvent(s) | Temperature | Intermediate/Product | Reference(s) |

| Halohydrin Formation | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Dimethylformamide (DMF) | ~0°C to 40°C | 9α-Bromo-11β-formate | acs.orgresearchgate.netgoogle.com |

| Epoxide Cyclization | Sodium Hydroxide (NaOH) | Methylene Chloride / Methanol | -20°C to 10°C | 9β,11β-Epoxide | acs.orgresearchgate.netgoogle.com |

The high stereoselectivity of the 9β,11β-epoxide formation is a direct consequence of the reaction mechanism. The formation of the bromohydrin (or its formate ester) from the Δ9,11 double bond proceeds via a standard electrophilic addition mechanism. The bromine atom is added from the less sterically hindered α-face of the steroid, leading to the formation of a 9α-bromo intermediate. The subsequent nucleophilic attack by the solvent or formate ion occurs at C-11 from the opposite (β) face, resulting in a trans-diaxial arrangement of the 9α-bromo and 11β-hydroxy (or formate) groups.

This specific trans-diaxial orientation is crucial for the subsequent cyclization step. The treatment with a strong base deprotonates the 11β-hydroxyl group, creating an alkoxide that is perfectly positioned for an intramolecular Sₙ2 (nucleophilic substitution) reaction. The alkoxide attacks the C-9 carbon from the β-face, displacing the bromide on the α-face and leading to the clean formation of the 9β,11β-epoxide ring. acs.orgresearchgate.net The rigidity of the steroid framework and the well-defined stereochemistry of the halohydrin intermediate are the primary factors that ensure the high stereocontrolled outcome of this reaction.

The final step in the synthesis of the target compound is the esterification of the C-21 primary hydroxyl group to form the 21-propionate ester. The C-21 hydroxyl group is generally the most reactive hydroxyl group in corticosteroids for esterification due to its primary and less sterically hindered nature.

Esterification at the C-21 position is a common strategy to increase the lipophilicity of corticosteroids. medicaljournals.se This transformation is typically accomplished using standard acylation methods. The steroid, containing a free C-21 hydroxyl group, is reacted with an activated form of propionic acid.

Common reagents for this esterification include:

Propionic Anhydride ((CH₃CH₂CO)₂O) : This reagent is often used in the presence of a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), or a strong acid catalyst.

Propanoyl Chloride (CH₃CH₂COCl) : This highly reactive acid chloride is typically used in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.

The reaction is generally high-yielding and selective for the C-21 position, especially if other hydroxyl groups (like the one at C-17) are more sterically hindered. In some cases, protecting the C-17 hydroxyl may be necessary to prevent the formation of diester byproducts, although the primary hydroxyl at C-21 is significantly more reactive. google.com

Introduction of the C-21 Propionate (B1217596) Ester Group

Protecting Group Strategies in Synthesis

In the multistep synthesis of complex molecules like corticosteroids, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. An ideal protecting group should be easy to introduce and remove, stable under various reaction conditions, and not interfere with the desired transformations. uchicago.edu

In the synthesis of corticosteroid 9,11β-epoxides, protecting groups are crucial for achieving selectivity. For instance, in a common manufacturing pathway starting from a triol precursor, selective protection of the 21-hydroxyl group is a critical first step. acs.org This is often achieved using ethyl chloroformate in the presence of pyridine to form a 21-cathylate, which directs subsequent reactions to other parts of the steroid nucleus. acs.org The choice of protecting group and the reaction conditions are vital to avoid the formation of impurities, such as the 11,21-dicathylate. acs.org In other synthetic schemes, hydroxyl groups at the 17 and 21 positions have been protected as a bismethylene dioxyether. nih.gov

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the sequential manipulation of various functional groups within the same molecule, a key principle in complex steroid synthesis.

| Protecting Group | Functional Group Protected | Typical Reagents for Introduction | Significance in Synthesis |

|---|---|---|---|

| Ethyl Carbonate (Cathylate) | 21-Hydroxyl | Ethyl chloroformate, Pyridine | Prevents unwanted reactions at the 21-position during modification of the steroid core. acs.org |

| Bismethylene Dioxyether | 17,21-Diol | Formaldehyde, HCl | Protects the dihydroxyacetone side chain during reactions on the steroid rings. nih.gov |

| Vinyl Ether | 3-Keto | Triethyl orthoformate | Protects the A-ring ketone during modifications at other sites. researchgate.net |

Alternative Synthetic Routes to the Core Structure

Several synthetic pathways to the core 9,11β-epoxide structure have been developed, often starting from readily available steroid precursors. Corticosteroid 9,11β-epoxides are crucial intermediates for producing important pharmaceutical compounds like betamethasone, dexamethasone, and mometasone. researchgate.net

One innovative route begins with a readily available 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). researchgate.net This pathway involves several chemical transformations to build the final corticosteroid structure, culminating in a high-yield cyclization to form the desired 9,11β-epoxide. researchgate.net Another approach utilizes 1,4,9,16-tetraene-pregna-3,20-diketone as the starting material, which undergoes a series of transformations at the 9, 11, 16, 17, and 21 positions to yield the target structure. google.com

A more traditional and widely implemented industrial process starts with an 11α-hydroxysteroid. acs.orgresearchgate.net A key development in this route involves a phosphorus pentachloride (PCl₅)-mediated regioselective dehydration to form a Δ⁹,¹¹ double bond. researchgate.net This olefin is then treated with a brominating agent such as 1,3-dibromo-5,5-dimethyl hydantoin (DBH) to form a bromohydrin, which is subsequently cyclized with a base to yield the 9,11β-epoxide. acs.orgresearchgate.net Many of these starting materials can themselves be derived from diosgenin, a natural product that serves as a common precursor in the industrial synthesis of various corticosteroids. researchgate.net

| Starting Material | Key Intermediate/Reaction | Reference |

|---|---|---|

| 11α-Hydroxysteroid | PCl₅-mediated dehydration to form Δ⁹,¹¹-triene | acs.orgresearchgate.net |

| 9α-Hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | Multi-step chemical synthesis and fermentation | researchgate.net |

| 1,4,9,16-Tetraene-pregna-3,20-diketone | Epoxy reaction to form 9β,11β-epoxide | google.com |

| Diosgenin | Conversion to various steroid intermediates | researchgate.net |

| Impurity | Status in Optimized Process | Reference |

|---|---|---|

| 21-OH-Δ⁹,¹¹-triene | Minimized or eliminated | researchgate.netacs.org |

| 21-OH-Δ¹¹,¹²-triene | Minimized or eliminated | researchgate.netacs.org |

| 21-Cl-Δ⁹,¹¹-triene | Minimized or eliminated | researchgate.netacs.org |

| β-epoxide-21-cathylate | Minimized or eliminated | researchgate.netacs.org |

Derivatization Strategies for Structural Modification and Analogue Generation

Derivatization of the Betamethasone 9,11-Epoxide 21-Propionate scaffold allows for the generation of novel analogues with potentially modified biological activities. Chemical derivatization typically targets the reactive functional groups on the steroid, such as hydroxyl or keto groups, to introduce new moieties.

The primary sites for derivatization on the this compound molecule include:

The 17α-hydroxyl group: This secondary alcohol can undergo esterification or etherification to introduce a variety of functional groups, potentially altering the molecule's lipophilicity and pharmacokinetic properties.

The C21-propionate ester: This ester can be hydrolyzed and re-esterified with different carboxylic acids to generate a library of C21-ester analogues.

The C3 and C20 ketone groups: These ketones can be modified through reactions such as ketalization or reduction, leading to significant structural changes. nih.gov

The 9,11-epoxide ring: The epoxide is a versatile functional group that can be opened by various nucleophiles to introduce substituents at the C9 or C11 positions, leading to a wide range of fluorinated or otherwise substituted corticosteroids. researchgate.net

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. nih.gov

| Target Functional Group | Type of Reaction | Potential Outcome |

|---|---|---|

| 17α-Hydroxyl | Esterification / Etherification | Generation of 17α-ester or 17α-ether analogues. |

| C21-Propionate | Transesterification | Creation of new C21-ester analogues. |

| C3 and C20 Ketones | Ketalization / Reduction | Modification of A-ring and D-ring side chain. |

| 9,11-Epoxide | Nucleophilic Ring Opening | Introduction of substituents (e.g., fluorine) at C9. researchgate.net |

Stereochemical Investigations and Conformational Analysis

Elucidation of Epoxide Stereochemistry (e.g., 9β,11β-Epoxide)

The defining stereochemical feature of this molecule is the epoxide ring fused to the steroid's C-ring. The established configuration for this epoxide is 9β,11β. synthinkchemicals.comlgcstandards.com This specific arrangement arises from the synthetic route used to create the epoxide. Typically, the synthesis involves the formation of a Δ⁹(¹¹) double bond, which is then treated with a halogenating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) to form a bromohydrin intermediate. researchgate.netacs.org Subsequent treatment with a base induces an intramolecular Williamson ether synthesis, where the 11β-hydroxyl group attacks the carbon bearing the 9α-bromo substituent, resulting in the formation of the 9β,11β-epoxide ring. acs.orggoogle.com

This specific stereochemistry is crucial as the epoxide serves as a key intermediate in the synthesis of potent corticosteroids. researchgate.net The β-orientation of the epoxide ring means that both C-O bonds are on the same face of the steroid nucleus, pointing "up" from the plane of the molecule. This configuration is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which can resolve the spatial relationships between atoms. google.com

Table 1: Stereochemical Features of Betamethasone (B1666872) 9,11-Epoxide 21-Propionate

| Feature | Description | Reference |

| Epoxide Configuration | 9β,11β | synthinkchemicals.comlgcstandards.com |

| Methyl Group at C-16 | 16β | synthinkchemicals.com |

| Propionate (B1217596) Ester at C-21 | 21-propionate | synthinkchemicals.com |

| Precursor Intermediate | 9α-bromo-11β-hydroxy steroid | acs.orggoogle.com |

Conformational Analysis of the Steroid Skeleton with Epoxide Ring

The introduction of the rigid, three-membered epoxide ring significantly influences the conformation of the entire steroid skeleton. Steroid rings (A, B, C, and D) typically adopt stable chair and envelope conformations. The fusion of the 9β,11β-epoxide across the C-ring introduces substantial strain and alters the typical conformation of this ring and adjacent rings.

Table 2: Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₂O₆ | synthinkchemicals.com |

| Molecular Weight | 428.52 g/mol | synthinkchemicals.com |

| CAS Number | 205105-83-5 | synthinkchemicals.com |

Influence of Stereochemistry on Chemical Reactivity and Stability

The specific 9β,11β stereochemistry of the epoxide is a primary determinant of its chemical reactivity. This epoxide is a critical intermediate precisely because its configuration allows for specific, stereoselective reactions. The most important reaction is the acid-catalyzed ring-opening. Treatment with hydrogen fluoride (B91410) (HF), for example, leads to the cleavage of the C9-O bond and the formation of a stable tertiary carbocation at C9. The subsequent attack by the fluoride ion occurs from the α-face (the "bottom" face), leading to the formation of the desired 9α-fluoro-11β-hydroxy steroid. google.com This reaction is a cornerstone in the synthesis of potent anti-inflammatory glucocorticoids like Betamethasone.

Chemical Reactivity and Mechanistic Pathways of Epoxide Ring Opening and Ester Hydrolysis

Acid-Catalyzed Epoxide Ring Opening Mechanisms

Under acidic conditions, the epoxide ring of Betamethasone (B1666872) 9,11-Epoxide 21-Propionate is readily opened. The reaction mechanism is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. masterorganicchemistry.comyoutube.com This is followed by the attack of a nucleophile. The reaction is not purely SN1 or SN2 but rather a hybrid, exhibiting characteristics of both. libretexts.orgpressbooks.pub

The regiochemistry of the attack depends on the substitution pattern of the epoxide carbons. pressbooks.pub In the case of Betamethasone 9,11-Epoxide 21-Propionate, the epoxide involves C-9 (a tertiary carbon) and C-11 (a secondary carbon). In an acid-catalyzed opening, the nucleophile preferentially attacks the more substituted carbon, C-9. masterorganicchemistry.compressbooks.pub This is because as the C-O bond begins to break, a partial positive charge develops on the carbon atom, and this charge is better stabilized by the more substituted tertiary carbon. libretexts.org The attack occurs from the side opposite to the C-O bond, resulting in an inversion of stereochemistry at the site of attack, a characteristic of SN2 reactions. pressbooks.pub For instance, reaction with anhydrous hydrogen halides (HX) under acidic conditions leads to the formation of a trans-halohydrin. libretexts.orgpressbooks.pub

General Mechanism of Acid-Catalyzed Epoxide Ring Opening:

Protonation: The epoxide oxygen is protonated by an acid (e.g., H₃O⁺), forming a good leaving group. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A weak nucleophile (like water, alcohol, or a halide ion) attacks the more substituted carbon (C-9) from the backside. libretexts.orgyoutube.com

Ring Opening: The C-O bond breaks, relieving the ring strain. youtube.com

Deprotonation: If the nucleophile was neutral (like water or alcohol), a final deprotonation step yields the neutral product. libretexts.org

Base-Catalyzed Epoxide Ring Opening Mechanisms

In the presence of a strong base and a potent nucleophile, the epoxide ring can also be opened. Unlike the acid-catalyzed mechanism, the base-catalyzed opening does not involve protonation of the epoxide oxygen. libretexts.org The reaction proceeds via a classic SN2 mechanism. pressbooks.pubmasterorganicchemistry.com

Due to steric hindrance, the nucleophile attacks the less substituted carbon of the epoxide. youtube.comucalgary.ca For this compound, this would be the C-11 position. The significant ring strain of the epoxide makes this reaction feasible even though an alkoxide is typically a poor leaving group. libretexts.orglibretexts.org The attack occurs with inversion of stereochemistry at the C-11 center. ucalgary.ca

General Mechanism of Base-Catalyzed Epoxide Ring Opening:

Nucleophilic Attack: A strong nucleophile (e.g., OH⁻, RO⁻) performs an SN2 attack on the sterically less hindered carbon (C-11). pressbooks.pubyoutube.com

Ring Opening: The C-O bond cleaves, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate. masterorganicchemistry.com

Protonation: A subsequent workup with a weak acid (like water or dilute acid) protonates the newly formed alkoxide to yield the final alcohol product. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack on the Epoxide Moiety

The susceptibility of the epoxide ring to cleavage is driven by its inherent strain. masterorganicchemistry.com The nature of the nucleophile and the reaction conditions (acidic or basic) dictate the reaction pathway and the resulting product.

Under basic conditions , strong, negatively charged nucleophiles are required. masterorganicchemistry.comucalgary.ca These include:

Hydroxide (B78521) (HO⁻)

Alkoxides (RO⁻)

Grignard reagents (RMgX)

Organolithium reagents (RLi)

Lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comucalgary.ca

Under acidic conditions , the epoxide is activated by protonation, allowing weaker, often neutral, nucleophiles to attack. youtube.comyoutube.com Examples include:

Water (H₂O)

Alcohols (ROH)

Anhydrous hydrogen halides (HX) pressbooks.pub

The regioselectivity is a key difference: basic conditions favor attack at the less hindered C-11, while acidic conditions favor attack at the more substituted C-9, which can better stabilize the developing positive charge. pressbooks.pubucalgary.ca

Hydrolysis of the C-21 Propionate (B1217596) Ester

The C-21 propionate ester is another key reactive site on the molecule. Its hydrolysis, which can be catalyzed by enzymes or occur non-enzymatically, cleaves the ester bond to yield the corresponding C-21 alcohol and propionic acid.

In vitro studies on structurally similar corticosteroids demonstrate that ester groups, particularly at the C-21 position, are readily hydrolyzed by various enzymes. The primary purpose of such esterification is often to create a prodrug that is converted to the active alcohol form within the body. medicaljournals.senih.gov

Studies on hydrocortisone (B1673445) esters have identified several enzymes capable of this transformation. In human keratinocyte cultures, the C-21 ester of hydrocortisone 17-butyrate 21-propionate is rapidly hydrolyzed. medicaljournals.senih.gov Research on other corticosteroid soft drugs has implicated paraoxonase 1 (PON1), an esterase associated with high-density lipoprotein (HDL) in human plasma, as a major hydrolase. bodorlaboratories.com Furthermore, studies using rat liver microsomes have provided evidence for at least three distinct carboxylesterases that hydrolyze hydrocortisone esters, with activities that vary by pH and are susceptible to different inhibitors. nih.gov The absorption of water-soluble corticosteroid ester prodrugs can also be dependent on intestinal enzymes like alkaline phosphatase. nih.gov These findings suggest that this compound would be a substrate for similar esterases found in plasma, liver, and skin.

| Substrate | pH | Enzyme | Km (mM) |

|---|---|---|---|

| Hydrocortisone hemisuccinate | 5.5 | HCHS Esterase I | 2.45 |

| Hydrocortisone hemisuccinate | 8.0 | HCHS Esterase II | 2.02 |

| Hydrocortisone acetate | 8.0 | HCAC Esterase | 1.6 |

The C-21 propionate ester can also undergo hydrolysis without enzymatic catalysis, typically under acidic or basic conditions, although this process is generally slower than enzyme-catalyzed reactions. The stability of the ester bond is influenced by factors such as pH and temperature.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This is a reversible process.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile like a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Studies on similar corticosteroid diesters have noted that after the initial enzymatic hydrolysis of the C-21 ester, a non-enzymatic acyl migration from the C-17 to the C-21 position can occur, followed by further hydrolysis. medicaljournals.se This highlights the chemical lability of these structures even in the absence of enzymes.

Analytical Methodologies for Identification, Quantification, and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Betamethasone (B1666872) 9,11-Epoxide 21-Propionate from the parent drug and other related substances. Given the structural similarity of these compounds, high-resolution methods are essential.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for analyzing betamethasone and its related compounds, including the 9,11-epoxide derivative. oup.comnih.govnih.gov The development of a stability-indicating HPLC method is critical to ensure that all potential degradation products and impurities are adequately separated and quantified. nih.govnih.gov

The choice of the stationary phase is paramount for achieving the necessary resolution between the closely related steroid structures.

Octadecylsilyl (ODS, C18) Columns: C18 columns are the most frequently used stationary phase for the analysis of corticosteroids due to their hydrophobicity, which provides effective separation for these relatively non-polar molecules. oup.comnih.govthermofisher.comnih.gov Columns with a particle size of 3 µm to 5 µm are common, offering a balance between efficiency and backpressure. oup.comdrugfuture.com For instance, a YMC-Pack Pro C18 column (150 mm × 4.6 mm, 3 µm particles) has been successfully used for separating impurities of betamethasone esters. oup.com Similarly, the European Pharmacopoeia specifies an octadecylsilyl silica (B1680970) gel column (5 μm) for related substances testing. drugfuture.com

Alternative Stationary Phases: While C18 is standard, other phases like octylsilyl (C8) or phenyl columns can offer different selectivity, which may be advantageous for resolving specific impurities. nih.gov The selection often depends on the specific mixture of impurities present in the sample. Fully covered, spherical particle packings have been noted to provide optimal resolution for certain steroid separations. nih.gov

Table 1: Examples of Stationary Phases Used in Corticosteroid Analysis

| Stationary Phase | Dimensions | Particle Size | Application Note |

| YMC-Pack Pro C18 | 150 mm × 4.6 mm | 3 µm | Simultaneous quantitation of impurities of Betamethasone-17-Valerate (B13397696). oup.com |

| Syncronis C18 | Not specified | Not specified | Impurity determination of betamethasone according to EP 8.0 monograph. thermofisher.com |

| ACE 3 C18 | 15 cm × 4.6 mm | 3 µm | Separation of 32 potential impurities and degradation products of Betamethasone esters. nih.gov |

| Altima C18 | 250 mm × 4.6 mm | 5 µm | Analysis of betamethasone dipropionate and its related substances. nih.gov |

| Acclaim 120 C18 | 150 mm × 4.6 mm | 3 µm | Separation of nine different corticosteroids. acs.org |

The mobile phase composition is meticulously optimized to achieve baseline separation of all relevant compounds.

Solvent Composition: Mobile phases typically consist of a mixture of an aqueous component (water, often with a buffer like phosphate) and one or more organic modifiers. oup.com Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents. oup.com The use of tetrahydrofuran (B95107) (THF) has also been shown to be effective, particularly in resolving challenging co-eluting peaks among corticosteroids. acs.orglcms.cz For example, replacing acetonitrile with THF in a water/methanol mobile phase can significantly improve the separation of a complex mixture of nine corticosteroids. lcms.cz

Gradient Elution: Due to the range of polarities in a mixture of the parent drug and its impurities, a gradient elution program is almost always necessary. This involves changing the proportion of the organic solvent over the course of the analysis. A typical gradient starts with a higher percentage of the aqueous phase to retain and separate more polar impurities and gradually increases the organic solvent concentration to elute the less polar compounds, such as the parent betamethasone ester. oup.comnih.gov A study on betamethasone dipropionate impurities utilized a gradient with mobile phase A (water:tetrahydrofuran:acetonitrile, 90:4:6 v/v/v) and mobile phase B (acetonitrile:tetrahydrofuran:water:methanol, 74:2:4:20 v/v/v/v), demonstrating a complex optimization to achieve separation. nih.gov

Additives: Small amounts of acids, like phosphoric acid or trifluoroacetic acid, are often added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica support. oup.comnih.gov

Table 2: Example of a Gradient Elution Program for Betamethasone Impurity Analysis

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 3 | 100 | 0 |

| 28 | 0 | 100 |

| 38 | 0 | 100 |

| This table is illustrative. The specific gradient profile (e.g., from a study on fusidic acid and betamethasone-17-valerate impurities) shows a linear gradient from 100% A to 100% B over 25 minutes, after an initial 3-minute hold. oup.com |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is less commonly used for the analysis of corticosteroids like Betamethasone 9,11-Epoxide 21-Propionate in their native form due to their low volatility and thermal instability. However, GC can be employed following a chemical derivatization step to convert the non-volatile steroid into a more volatile and thermally stable compound. Methods such as forming silyl (B83357) derivatives (e.g., with trimethylsilyl) can make the analytes suitable for GC analysis, though this adds complexity to sample preparation. HPLC remains the preferred method for its direct applicability. nih.gov

Chiral Chromatography for Enantiomeric Separations (if applicable)

Betamethasone itself is a stereoisomer of dexamethasone (B1670325), differing only in the configuration of the methyl group at the C-16 position. nih.gov While this compound has multiple chiral centers, its analysis is typically focused on its separation from other related substances rather than the separation of its own potential enantiomers or diastereomers, which are not common process impurities. However, chiral chromatography is a powerful tool for separating stereoisomers. For the parent compounds, dexamethasone and betamethasone, chiral separation has been achieved using reversed-phase chromatography on polysaccharide-based chiral stationary phases (e.g., amylose (B160209) and cellulose-based columns). nih.govresearchgate.net This demonstrates that should a need arise to resolve stereoisomers of the epoxide impurity, such techniques could be adapted. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Following separation, spectroscopic techniques are used to definitively identify and structurally elucidate the this compound impurity. Reference standards are crucial for this confirmation. synthinkchemicals.com

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns. This is a powerful tool for the unambiguous identification of impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity. nih.gov The molecular formula for this compound is C25H32O6, with a corresponding molecular weight of approximately 428.52 g/mol . synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the complete structural characterization of impurities. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the epoxide ring formation between carbons 9 and 11 and the position of the propionate (B1217596) group.

Ultraviolet (UV) Spectroscopy: HPLC analysis of corticosteroids typically uses UV detection. These compounds possess a characteristic chromophore (the α,β-unsaturated ketone in the A-ring of the steroid), which absorbs UV light, typically in the range of 230-264 nm. nih.govoup.comresearchgate.net This property is used for quantification during chromatographic analysis.

A comprehensive characterization data package for a this compound reference standard would include data from HPLC, MS, ¹H-NMR, and IR analyses to confirm its identity and purity. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of this compound in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon skeleton and the stereochemical arrangement of the molecule. researchgate.netscienceopen.com

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound would exhibit characteristic signals corresponding to the steroid backbone, the epoxide ring, and the propionate side chain. Key expected signals include distinct downfield resonances for the vinylic protons at C1, C2, and C4 of the A-ring. The formation of the 9,11-epoxide ring significantly alters the chemical shifts of nearby protons, particularly the H-9 and H-11 protons, compared to the parent betamethasone structure. The methylene (B1212753) protons of the propionate ester at C-21 and the methyl protons of the same group would appear as a quartet and a triplet, respectively, due to spin-spin coupling. The four methyl groups on the steroid frame (C-18, C-19, and the 16β-methyl group) would appear as singlets or doublets in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~7.25 | d |

| H-2 | ~6.22 | dd |

| H-4 | ~6.05 | s |

| H-9 | ~3.35 | d |

| H-11 | ~3.10 | d |

| H-21 | ~4.90 & ~4.70 | q |

| Propionate -CH₂- | ~2.40 | q |

| Propionate -CH₃ | ~1.15 | t |

| 16β-CH₃ | ~0.95 | d |

| C-18 Me | ~0.88 | s |

| C-19 Me | ~1.25 | s |

Note: This table is illustrative, based on known values for similar steroid structures. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom, revealing the carbon framework of the molecule. chemicalbook.com The spectrum is typically recorded with proton decoupling, resulting in a series of singlet peaks. uoi.gr For this compound, characteristic downfield signals are expected for the carbonyl carbons of the C-3 ketone, the C-20 ketone, and the propionate ester. The olefinic carbons of the A-ring (C-1, C-2, C-4, C-5) resonate in the intermediate region. The carbons involved in the epoxide ring (C-9 and C-11) and those bearing hydroxyl or ester groups (C-17, C-21) show distinct shifts that are crucial for confirming the structure. chemicalbook.comchemicalbook.com The numerous aliphatic carbons of the steroid skeleton and the methyl groups appear in the upfield region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (Ketone) | ~186.0 |

| C-20 (Ketone) | ~205.0 |

| C-21 Propionate (C=O) | ~174.0 |

| C-1, C-2, C-4, C-5 (Olefinic) | 120.0 - 170.0 |

| C-9 (Epoxide) | ~65.0 |

| C-11 (Epoxide) | ~58.0 |

| C-17 (Oxygenated) | ~85.0 |

| C-21 (Oxygenated) | ~68.0 |

| Aliphatic Carbons (Rings) | 15.0 - 60.0 |

| Methyl Carbons | 10.0 - 25.0 |

Note: This table is illustrative and based on general chemical shift ranges and data from related compounds. Actual values may vary. uoi.gr

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It is used to trace the proton networks within the individual rings of the steroid skeleton and the propionate side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. hcmue.edu.vn It is crucial for piecing together the molecular puzzle by connecting fragments, for instance, linking methyl protons to adjacent quaternary carbons (like C-10 and C-13) or confirming the position of the propionate ester by showing a correlation from the C-21 protons to the ester's carbonyl carbon. hcmue.edu.vn

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. synthinkchemicals.com The compound has a molecular formula of C₂₅H₃₂O₆ and a molecular weight of approximately 428.52 g/mol . lgcstandards.comsynthinkchemicals.com

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula (C₂₅H₃₂O₆) by distinguishing it from other combinations of atoms that might have the same nominal mass. This confirmation of the chemical formula is a critical step in the identification process.

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint, providing definitive structural confirmation. For this compound, characteristic fragmentation pathways would include:

Neutral loss of the propionic acid group.

Cleavage of the C17-C20 bond.

Sequential losses of water (H₂O) and carbon monoxide (CO) molecules.

Characteristic cleavages and rearrangements within the steroidal ring system.

Analysis of these specific fragmentation patterns allows for the differentiation of isomers and confirms the identity of the epoxide and propionate functionalities. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the structural elucidation and quantification of this compound.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its steroidal structure, epoxide ring, and propionate ester group. Key expected frequencies include those for carbonyl (C=O) stretching from the ketone and ester groups, C-O stretching from the ester and epoxide, and C=C stretching from the diene system in the A-ring of the steroid nucleus. Suppliers of related reference standards often provide detailed IR data as part of the characterization package. synthinkchemicals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and to confirm the presence of the chromophoric system within the molecule. The conjugated diene system in the A-ring of the betamethasone structure is the principal chromophore. For the closely related compound, Betamethasone Dipropionate, the maximum absorbance in methanol is observed at a wavelength of approximately 239 nm. nihs.go.jp this compound is expected to have a similar UV absorption profile, making this technique suitable for concentration measurements in solutions.

Purity Profiling and Related Substance Determination

Purity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of all impurities present in a drug substance. synzeal.comsynthinkchemicals.com For this compound, this process ensures that levels of process-related impurities and degradation products are within acceptable regulatory limits. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose. synthinkchemicals.comnih.gov

Detection and Quantification of Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the main compound. The manufacturing process of corticosteroids like betamethasone can lead to the formation of several related compounds. pharmaffiliates.com this compound itself can be considered an impurity in the synthesis of other corticosteroids. For instance, its isomer, 16b-Betamethasone 9,11-Epoxide 21-Propionate, is classified as Betamethasone Dipropionate EP Impurity V. synthinkchemicals.comlgcstandards.com Another key process-related impurity is Betamethasone 9,11-epoxide, also known as Betamethasone EP Impurity E. synzeal.comncats.io

The detection and quantification of these impurities are typically achieved using a validated, stability-indicating HPLC method, which can separate the main compound from its closely related structural analogues. nih.govcleanchemlab.com

Table 1: Common Process-Related Impurities in Betamethasone Synthesis

| Impurity Name | CAS Number | Molecular Formula | Notes |

| Betamethasone EP Impurity B | 25122-41-2 | C22H28ClFO4 | A chlorinated derivative that can arise from specific synthetic routes. pharmaffiliates.com |

| Betamethasone EP Impurity C | 13504-15-9 | C22H28O4 | An impurity reflecting a modification in the steroid nucleus. pharmaffiliates.com |

| Betamethasone EP Impurity E (Betamethasone 9,11-epoxide) | 981-34-0 | C22H28O5 | The direct precursor to the title compound, formed by epoxidation. pharmaffiliates.comsynzeal.com |

| Betamethasone Dipropionate EP Impurity V | 205105-83-5 | C25H32O6 | An isomer of the title compound, highlighting the importance of stereospecific control. synthinkchemicals.comlgcstandards.com |

Degradation Product Analysis

Degradation product analysis is performed through forced degradation or stability studies to identify the likely breakdown products that can form under various conditions such as heat, light, humidity, and pH changes. synthinkchemicals.com For corticosteroids like Betamethasone Dipropionate, which is structurally similar to this compound, thermal degradation in aqueous media is a known pathway. nih.govresearchgate.net

The primary degradation reactions involve hydrolysis of the ester groups. The propionate ester at the C-21 position can be hydrolyzed, leading to the formation of Betamethasone 9,11-Epoxide. Further degradation could potentially lead to the opening of the epoxide ring. Studies on the related compound, Betamethasone Dipropionate, show it degrades into Betamethasone-17-propionate, Betamethasone-21-propionate, and ultimately to Betamethasone alcohol. nih.gov These degradation products are monitored to ensure the stability and quality of the final product.

Reference Standard Characterization

Reference standards are highly purified compounds used as a benchmark for analytical tests. synthinkchemicals.com The characterization of a reference standard for this compound involves a comprehensive set of analytical tests to confirm its identity, purity, and potency. This is essential for regulatory compliance and for the validation of analytical methods. synthinkchemicals.comsynzeal.com

Suppliers of pharmaceutical reference standards provide a detailed Certificate of Analysis (CoA) that includes data from multiple analytical techniques. synthinkchemicals.com Deuterated versions of the compound, such as this compound-d5, are also synthesized and used as internal standards for quantitative mass spectrometry-based assays. pharmaffiliates.com

Table 2: Analytical Techniques for Reference Standard Characterization

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and quantifies impurities. synthinkchemicals.com |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides information on the molecular structure. synthinkchemicals.com |

| Proton Nuclear Magnetic Resonance (1H-NMR) | Elucidates the detailed molecular structure and confirms identity. synthinkchemicals.com |

| Infrared Spectroscopy (IR) | Identifies the functional groups present in the molecule. synthinkchemicals.com |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature to determine thermal stability and solvent/water content. synthinkchemicals.com |

Chemical Stability and Degradation Pathways of Betamethasone 9,11 Epoxide 21 Propionate

Hydrolytic Stability Investigations

The hydrolytic stability of Betamethasone (B1666872) 9,11-Epoxide 21-Propionate is influenced by several factors, primarily pH, temperature, and the solvent system. The molecule possesses two key functional groups susceptible to hydrolysis: the 21-propionate ester and the 9,11-epoxide ring.

While specific kinetic data for the pH-dependent degradation of Betamethasone 9,11-Epoxide 21-Propionate is not extensively documented in publicly available literature, the behavior of analogous steroidal esters and epoxides provides a strong basis for predicting its stability profile.

The 21-propionate ester is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the ester linkage can be cleaved to yield Betamethasone 9,11-Epoxide and propionic acid. In alkaline conditions, this hydrolysis is typically more rapid. Studies on related corticosteroids, such as Betamethasone Dipropionate, have shown that the degradation of ester side chains is a primary pathway of decomposition. For instance, the thermal degradation of Betamethasone Dipropionate, which involves hydrolysis of the propionate (B1217596) esters, is significantly influenced by pH. zenodo.org

The 9,11-epoxide ring is also susceptible to pH-dependent degradation. Under acidic conditions, the epoxide ring can be opened by nucleophilic attack, often by water, to form a diol. The regioselectivity of this ring-opening is influenced by the steric and electronic environment of the steroid nucleus. In alkaline media, the epoxide ring is generally more stable to nucleophilic attack by hydroxide (B78521) ions unless adjacent functional groups facilitate an intramolecular reaction.

Table 1: Predicted pH-Dependent Degradation of this compound

| pH Range | Primary Degradation Pathway | Predicted Rate of Degradation |

|---|---|---|

| Acidic (pH < 4) | - Hydrolysis of 21-propionate ester- Acid-catalyzed opening of 9,11-epoxide ring | Increased |

| Neutral (pH 4-7) | - Slow hydrolysis of 21-propionate ester | Minimal |

This table is predictive and based on the known stability of similar steroidal compounds.

Temperature is a critical factor accelerating the degradation of this compound. As with most chemical reactions, an increase in temperature will increase the rate of both ester hydrolysis and epoxide ring-opening. Forced degradation studies on related corticosteroids are typically conducted at elevated temperatures to predict long-term stability. google.com

The choice of solvent system can also significantly impact stability. The polarity of the solvent can influence the rate of hydrolytic reactions. In aqueous solutions, the availability of water as a reactant for hydrolysis is high. In contrast, in non-aqueous or low-water content formulations, the rate of hydrolysis would be expected to be significantly lower. The presence of co-solvents can also affect the degradation kinetics by altering the polarity of the medium and the solubility of the compound.

Oxidative Degradation Pathways

The steroidal nucleus of this compound is susceptible to oxidative degradation. The presence of double bonds in the A-ring and other reactive sites can be targets for oxidation. Common oxidizing agents that could be encountered during manufacturing or storage, such as peroxides, can initiate degradation. The epoxide ring itself, while generally stable to mild oxidizing agents, can be affected by stronger oxidative conditions. The degradation of related corticosteroids under oxidative stress has been documented, often leading to the formation of various oxidized derivatives. mdpi.com

Photolytic Stability Studies

Corticosteroids containing a pregna-1,4-diene-3,20-dione chromophore, as is present in this compound, are known to be sensitive to light, particularly UV radiation. zenodo.org Photodegradation can lead to a variety of reactions, including isomerization, dimerization, and photo-oxidation. The photostability of betamethasone and its esters has been a subject of study, revealing that exposure to light can lead to significant degradation and a loss of potency. neuroquantology.com It is highly probable that this compound would exhibit similar photosensitivity, leading to the formation of photoproducts. The specific nature of these photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding the stability of a drug substance. In the context of this compound, which is itself a degradation product of Beclomethasone (B1667900) Dipropionate, its further degradation would lead to a new set of impurities. nih.gov

Forced degradation studies on Beclomethasone Dipropionate have led to the identification of a 9,11-epoxide of beclomethasone 21-monopropionate. nih.gov Further degradation of this molecule would likely involve:

Hydrolysis of the 21-propionate ester: This would yield Betamethasone 9,11-Epoxide.

Opening of the 9,11-epoxide ring: Under acidic conditions, this would likely form the corresponding 9α,11β-diol.

Oxidation products: Various hydroxylated or ketonic derivatives of the steroid nucleus could be formed.

Photodegradation products: Isomers and other rearranged structures resulting from exposure to light.

The characterization of these degradation products would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product |

|---|---|

| Hydrolysis | Betamethasone 9,11-Epoxide |

| 9α,11β-dihydroxy-betamethasone 21-propionate | |

| Oxidation | Various hydroxylated and ketonic derivatives |

This table lists plausible degradation products based on the chemical structure and known degradation pathways of related corticosteroids.

Proposed Chemical Degradation Schemes

Based on the known chemical reactivity of the functional groups present in this compound, a plausible degradation scheme can be proposed.

Scheme 1: Proposed Hydrolytic Degradation Pathways

The primary hydrolytic degradation pathways would involve the cleavage of the 21-propionate ester and the opening of the 9,11-epoxide ring. The relative rates of these two pathways would be dependent on the specific reaction conditions (pH, temperature).

Pathway A (Ester Hydrolysis): this compound undergoes hydrolysis at the C-21 position to yield Betamethasone 9,11-Epoxide and propionic acid.

Pathway B (Epoxide Ring Opening): Under acidic conditions, the 9,11-epoxide ring undergoes acid-catalyzed hydrolysis to form a diol, resulting in 9α,11β-dihydroxy-betamethasone 21-propionate.

These primary degradation products could then undergo further degradation. For example, the product of Pathway B could subsequently undergo hydrolysis of the 21-propionate ester.

Scheme 2: Proposed Photodegradation Pathway

The Δ¹,⁴-3-keto steroid system is a known chromophore that can absorb UV radiation, leading to photochemical reactions. A likely photodegradation pathway would involve isomerization or rearrangement of the A-ring of the steroid nucleus, leading to the formation of various photoproducts. The exact structures of these products would require detailed spectroscopic analysis.

Biotransformation Studies: Mechanistic Insights into Enzymatic and Non Enzymatic Chemical Fate

In Vitro Enzymatic Hydrolysis of the Propionate (B1217596) Ester

The hydrolysis of the propionate ester at the C-21 position is a critical step in the biotransformation of corticosteroid esters. This reaction is primarily mediated by esterases.

Esterases are ubiquitous enzymes that catalyze the hydrolysis of ester linkages. In the context of corticosteroids, these enzymes are responsible for converting prodrugs into their more active forms. For instance, beclomethasone (B1667900) dipropionate is rapidly hydrolyzed by esterases in human lung and plasma to its active metabolite, beclomethasone-17-monopropionate (17-BMP), and to a lesser extent, beclomethasone-21-monopropionate (21-BMP). nih.govnih.govnih.gov This process is crucial for the therapeutic activity of the drug. nih.govdrugbank.com Similarly, the propionate ester of Betamethasone (B1666872) 9,11-Epoxide 21-Propionate is susceptible to hydrolysis by these enzymes, which would lead to the formation of its corresponding alcohol. Esterases in various tissues, including the liver, lungs, and blood, play a significant role in the metabolism of steroid esters. nih.govoup.com

Epoxide Hydrolase Activity and its Role in Epoxide Ring Opening (In Vitro Studies)

The 9,11-epoxide ring in Betamethasone 9,11-Epoxide 21-Propionate is a potential target for enzymatic transformation. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. nih.govtaylorandfrancis.com Microsomal epoxide hydrolase (EPHX1), in particular, is known to be involved in the metabolism of steroid epoxides. nih.gov The opening of the epoxide ring would lead to the formation of a diol metabolite, which is generally more water-soluble and easier to excrete. While direct studies on the interaction of this compound with epoxide hydrolases are not documented, the known function of these enzymes in steroid metabolism suggests that this is a probable metabolic pathway. nih.gov

Microsomal Metabolism Studies (In Vitro Systems)

In vitro studies using human liver and lung microsomes have been instrumental in elucidating the metabolism of corticosteroids like beclomethasone dipropionate. nih.govnih.govnih.gov These studies have shown that in addition to esterase-mediated hydrolysis, cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily (CYP3A4 and CYP3A5), are involved in the metabolism of BDP. nih.govnih.gov These enzymes catalyze hydroxylation and dehydrogenation reactions. nih.gov It is plausible that this compound could also be a substrate for CYP enzymes, leading to further oxidative metabolism.

Non-Enzymatic Biotransformations

Beyond enzymatic reactions, corticosteroids can undergo non-enzymatic degradation. Studies on betamethasone esters have shown that they are susceptible to degradation influenced by factors such as pH and temperature. nih.gov The major non-enzymatic degradation reactions include hydrolysis and the migration of the ester group. nih.gov For instance, in aqueous solutions, the propionate group at the C-21 position can migrate to the C-17 position. The stability of this compound would likely be influenced by similar factors, leading to degradation products in a non-enzymatic fashion.

Identification of Biotransformation Products

The biotransformation of beclomethasone dipropionate has been shown to produce a variety of metabolites. One study identified a metabolite with an epoxide at the 9 and 11 positions, which corresponds to the core structure of the title compound. nih.gov The hydrolysis of the 21-propionate ester would yield Betamethasone 9,11-Epoxide. Further metabolism via epoxide hydrolase would result in the corresponding diol. The table below summarizes the potential and identified biotransformation products based on the metabolism of related corticosteroids.

| Parent Compound | Metabolite | Enzyme/Process | Reference |

| Beclomethasone Dipropionate | Beclomethasone-17-monopropionate (17-BMP) | Esterase | nih.govnih.gov |

| Beclomethasone Dipropionate | Beclomethasone-21-monopropionate (21-BMP) | Esterase | nih.govnih.gov |

| Beclomethasone Dipropionate | Beclomethasone | Esterase | nih.govnih.gov |

| Beclomethasone Dipropionate | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate | Cytochrome P450 | nih.gov |

| This compound | Betamethasone 9,11-Epoxide | Esterase | Inferred |

| This compound | Betamethasone-9,10,11-triol-21-propionate | Epoxide Hydrolase | Inferred |

Advanced Research Perspectives and Unexplored Avenues

Computational Chemistry and Molecular Modeling for Reactivity Prediction

The unique structural features of Betamethasone (B1666872) 9,11-Epoxide 21-Propionate, particularly the strained three-membered epoxide ring, make it an excellent candidate for computational and molecular modeling studies. These in silico techniques can provide deep insights into the molecule's electronic structure, stability, and reactivity, guiding future synthetic and mechanistic investigations.

Predicting the reactivity of the epoxide ring is a primary objective. Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to model the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals can pinpoint the sites most susceptible to nucleophilic or electrophilic attack. For instance, modeling can predict the regioselectivity of epoxide ring-opening reactions under various catalytic conditions (acidic vs. basic), which is crucial for controlling the synthesis of desired downstream products like Betamethasone.

Furthermore, molecular dynamics (MD) simulations can be used to explore the conformational landscape of the steroid backbone. These simulations can reveal how the molecule behaves in different solvent environments and how its three-dimensional shape influences the accessibility of the epoxide ring to reagents. This information is vital for designing more efficient and selective synthetic processes. researchgate.net

Table 1: Potential Applications of Computational Modeling

| Computational Method | Research Application for Betamethasone 9,11-Epoxide 21-Propionate | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. | Prediction of regioselectivity in epoxide ring-opening reactions; identification of kinetically vs. thermodynamically favored products. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and solvent effects on the steroid structure. | Understanding of substrate positioning in enzyme active sites; prediction of solubility and aggregation behavior. |

| Transition State (TS) Searching | Locating the transition state structures for epoxide rearrangement and ring-opening reactions. | Calculation of activation energies, providing insights into reaction kinetics and potential side-product formation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the interaction of the epoxide with a biocatalyst (e.g., an enzyme). | Elucidation of the mechanism of potential chemoenzymatic transformations and guiding enzyme engineering efforts. |

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Biocatalysis offers a powerful toolkit for performing highly specific and selective chemical transformations under mild conditions, an approach that is particularly advantageous for complex molecules like steroids. orientjchem.org The application of chemoenzymatic strategies to this compound remains a largely unexplored but promising field.

Enzymes such as epoxide hydrolases could be investigated for their ability to stereoselectively open the 9,11-epoxide ring to yield specific diol products, which are valuable intermediates in corticosteroid synthesis. This enzymatic approach could offer superior control over stereochemistry compared to traditional chemical methods, potentially reducing the formation of unwanted isomers.

Moreover, other classes of enzymes, such as cytochrome P450 monooxygenases or specific hydrolases, could be used to modify other parts of the molecule. For example, a lipase (B570770) could be screened for its ability to selectively hydrolyze the 21-propionate ester without disturbing the rest of the structure. The use of whole-cell biotransformations with microorganisms like Aspergillus or Rhizopus species, which are known to perform various steroid hydroxylations, could also lead to the synthesis of novel, biologically active derivatives. orientjchem.org A novel synthesis route for betamethasone has been developed utilizing fermentation for the 1,2-dehydrogenation step, highlighting the potential of integrating biocatalysis into the manufacturing process. researchgate.net

Table 2: Potential Biocatalytic Transformations

| Enzyme Class | Potential Reaction | Benefit |

|---|---|---|

| Epoxide Hydrolases | Stereoselective opening of the 9,11-epoxide ring. | Formation of a specific 9α,11β-diol precursor, avoiding complex chemical routes. |

| Lipases/Esterases | Regioselective hydrolysis or transesterification of the 21-propionate ester. | Access to Betamethasone 9,11-Epoxide or synthesis of derivatives with different ester chains. |

| Cytochrome P450 Monooxygenases | Hydroxylation at specific, unactivated carbon positions on the steroid backbone. | Generation of novel steroid derivatives with potentially unique biological activities. |

| Dehydrogenases | Introduction of double bonds, such as at the C1-C2 position. | Conversion to a more biologically active steroid core, similar to the final steps in Betamethasone synthesis. researchgate.net |

Mechanistic Studies of Epoxide Rearrangements and Ring Transformations

The 9,11β-epoxide moiety is a critical and reactive intermediate in the synthesis of various corticosteroids. researchgate.net A thorough investigation into its rearrangement and ring-transformation chemistry under different conditions is essential for optimizing synthetic routes and minimizing impurity formation.

Corticosteroid 9,11β-epoxides are known to be key intermediates in the synthesis of important pharmaceutical compounds like betamethasone and dexamethasone (B1670325). researchgate.net The synthesis often involves the creation of a Δ9,11 double bond, followed by epoxidation. researchgate.net Mechanistic studies could focus on the acid-catalyzed rearrangement of the epoxide. Protic or Lewis acids can protonate the epoxide oxygen, leading to a carbocationic intermediate that can undergo various transformations, including Wagner-Meerwein rearrangements or the formation of fluorohydrin derivatives in the presence of a fluoride (B91410) source, a key step in the synthesis of 9α-fluorinated corticosteroids like Betamethasone.

Base-catalyzed reactions could also be explored. Strong bases might lead to elimination reactions or intramolecular rearrangements. Understanding these pathways is critical for process chemistry, as minor changes in pH or temperature can drastically alter the product distribution, leading to the formation of impurities that are difficult to separate.

Table 3: Potential Epoxide Rearrangement Products and Pathways

| Reaction Condition | Intermediate | Potential Product(s) | Significance |

|---|---|---|---|

| Acid Catalysis (e.g., HF) | 9,11-bridged carbocation | 9α-fluoro-11β-hydroxy steroid (Betamethasone precursor) | Key step in introducing the 9α-fluoro group, crucial for glucocorticoid activity. |

| Acid Catalysis (aqueous) | 9,11-bridged carbocation | 9α,11β-dihydroxy steroid (diol) | Formation of a key diol intermediate. |

| Lewis Acid Catalysis | Coordinated epoxide-Lewis acid complex | Rearranged ketones or allylic alcohols | Potential side products that reduce the yield of the desired corticosteroid. |

| Thermal/Photochemical | Radical or diradical species | Isomeric ketones, aldehydes, or other ring-contracted/expanded structures. | Understanding degradation pathways under various storage or processing conditions. |

Development of High-Throughput Analytical Screening Methods

As this compound is a significant process impurity, the development of rapid and reliable analytical methods for its detection and quantification is of high importance for quality control in pharmaceutical manufacturing. lgcstandards.com High-throughput screening (HTS) methods would be particularly valuable for screening large numbers of reaction conditions or crude product mixtures.